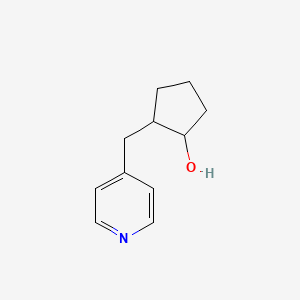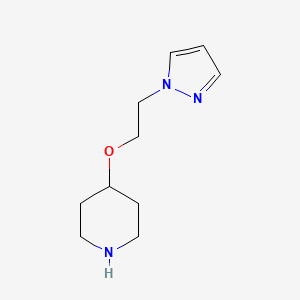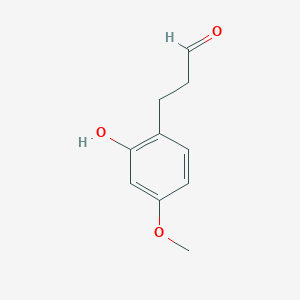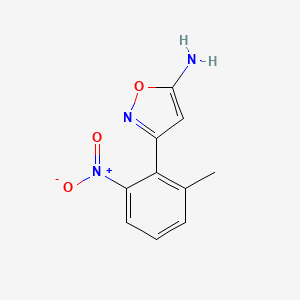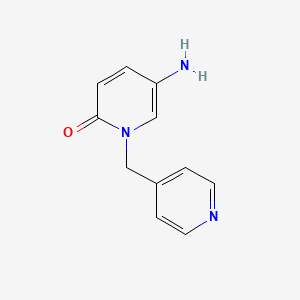
Ethyl 5-(tetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(tetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylate is a compound with a unique molecular structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tetrahydrothiophene ring fused with an oxadiazole ring, making it a versatile building block for advanced research and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(tetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of tetrahydrothiophene derivatives with oxadiazole precursors. One common method includes the use of triethyl phosphonoacetate and tetrahydrothiophen-3-one under controlled conditions. The reaction is carried out in a dry solvent such as tetrahydrofuran (THF) and involves the use of sodium hydride (NaH) as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(tetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted oxadiazole derivatives .
Scientific Research Applications
Ethyl 5-(tetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl 5-(tetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate
- Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate
- 2-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid
Uniqueness
Ethyl 5-(tetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylate stands out due to its unique combination of a tetrahydrothiophene ring and an oxadiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12N2O3S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
ethyl 5-(thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3S/c1-2-13-9(12)7-10-8(14-11-7)6-3-4-15-5-6/h6H,2-5H2,1H3 |
InChI Key |
NUYAOPAINBHXIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2CCSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine](/img/structure/B13530409.png)
